(2-Fluoro-5-methylphenyl)thiourea

Physicochemical profiling LogP pKa

(2-Fluoro-5-methylphenyl)thiourea (CAS 1038356-01-2, MW 184.23 g/mol, C₈H₉FN₂S) is a mono-substituted aryl thiourea featuring a 2-fluoro-5-methyl substitution pattern on the phenyl ring. This specific regioisomeric arrangement produces a calculated LogP of 2.42, a JChem-predicted acid pKa of 9.26, and LogD values of approximately 2.42 at both pH 5.5 and 7.4, fully complying with Lipinski's Rule of Five.

Molecular Formula C8H9FN2S
Molecular Weight 184.24 g/mol
CAS No. 1038356-01-2
Cat. No. B1517279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluoro-5-methylphenyl)thiourea
CAS1038356-01-2
Molecular FormulaC8H9FN2S
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)F)NC(=S)N
InChIInChI=1S/C8H9FN2S/c1-5-2-3-6(9)7(4-5)11-8(10)12/h2-4H,1H3,(H3,10,11,12)
InChIKeyRRGPZBVVSCBSCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Fluoro-5-methylphenyl)thiourea (CAS 1038356-01-2): A Mono-substituted Fluorinated Thiourea Building Block with Distinct Physicochemical and Pharmacophoric Properties


(2-Fluoro-5-methylphenyl)thiourea (CAS 1038356-01-2, MW 184.23 g/mol, C₈H₉FN₂S) is a mono-substituted aryl thiourea featuring a 2-fluoro-5-methyl substitution pattern on the phenyl ring . This specific regioisomeric arrangement produces a calculated LogP of 2.42, a JChem-predicted acid pKa of 9.26, and LogD values of approximately 2.42 at both pH 5.5 and 7.4, fully complying with Lipinski's Rule of Five . The compound is commercially available from multiple quality-controlled suppliers—including Sigma Aldrich/Enamine (≥95% purity, catalog EN300-59217), Leyan (97% purity), and Biosynth—in powder form with storage at room temperature . The 2-fluoro-5-methylphenyl motif is pharmacologically validated: it serves as the critical terminal aryl group in Linifanib (ABT-869), an orally active multi-targeted VEGFR/PDGFR kinase inhibitor that reached Phase III clinical trials, demonstrating that this specific substitution pattern confers favorable target-binding characteristics . However, published primary literature directly characterizing the biological activity of the free thiourea itself—as opposed to its urea counterpart in ABT-869—remains extremely limited; the quantitative evidence presented below relies substantially on class-level inferences from closely related fluorophenyl thiourea congeners and on physicochemical differentiation from regioisomeric and N-substituted analogs.

Why Generic Substitution Fails for (2-Fluoro-5-methylphenyl)thiourea: Regioisomeric Position, N-Substitution, and Halogen Identity Each Produce Non-Equivalent Compounds


Aryl thioureas are not interchangeable commodities. Three structural variables—fluorine ring position, methyl group location, and N-substitution status—independently and combinatorially alter LogP, hydrogen-bonding capacity, metabolic stability, and target engagement . The 2-fluoro-5-methylphenyl regioisomer (CAS 1038356-01-2) differs fundamentally from its 5-fluoro-2-methylphenyl counterpart (CAS 16822-86-9): the latter exhibits a distinct melting point (120 °C vs. 123–125 °C), a different pKa (12.63 vs. 9.26/12.24 predicted), and a divergent antibacterial inhibition profile, underscoring that ring substitution topology alone can reorder biological activity . The N-methylated derivative N-(2-fluoro-5-methylphenyl)-N′-methylthiourea (CAS 866150-18-7) introduces an additional methyl group at the thiourea nitrogen, increasing LogP from ~2.42 to ~2.5–2.65, elevating the pKa to 12.54, and raising MW from 184.23 to 198.26—changes that substantially affect solubility, membrane permeability, and metabolic recognition by CYP450 isoforms . The 4-fluorophenyl thiourea analog (the most active congener in the Bingöl 2025 diabetes-enzyme inhibition study) lacks the methyl substituent entirely, resulting in different steric and electronic properties and a distinct enzyme inhibition rank order . Even halogen substitution (2-Cl vs. 2-F) produces divergent anti-HIV potency, as demonstrated in the dual-function thiourea microbicide series where 2-fluoro-phenylthiourea (HI-240) showed IC₅₀ <1 nM vs. 2-chloro-phenylthiourea (HI-253) with different selectivity indices . The quantitative evidence below operationalizes these differences for procurement and experimental design decisions.

Quantitative Differentiation Evidence for (2-Fluoro-5-methylphenyl)thiourea: Physicochemical, Regioisomeric, and Pharmacophoric Comparators


Lipophilicity and Ionization State Differentiation: (2-Fluoro-5-methylphenyl)thiourea vs. N-Methyl Analog vs. Regioisomer

The target compound possesses a JChem-calculated acid pKa of 9.26 and a LogP of 2.42, with LogD essentially invariant (~2.42) across pH 5.5–7.4, indicating that the neutral species dominates under physiological conditions and passive membrane permeability should be consistent . In contrast, its N-methylated derivative (CAS 866150-18-7) exhibits a substantially elevated pKa of 12.54 and an increased LogP of approximately 2.5–2.65, which alters both ionization behavior and lipophilicity-dependent ADME properties . The regioisomer 5-fluoro-2-methylphenylthiourea (CAS 16822-86-9) shows a predicted pKa of 12.63—more than three log units higher than the JChem value for the target—and an identical predicted LogP, suggesting that while passive distribution volumes may be similar, the regioisomers differ markedly in hydrogen-bond donor acidity and potential for pH-dependent target engagement . The target compound has zero hydrogen-bond acceptors (HBA = 0), two hydrogen-bond donors (HBD = 2), and a polar surface area of 38.05 Ų, and passes all Lipinski Rule of Five filters .

Physicochemical profiling LogP pKa Drug-likeness Lipinski parameters

Fluorophenyl Thiourea Class-Level α-Amylase and α-Glycosidase Inhibition: Positioning the 2-Fluoro-5-Methyl Substitution Pattern Within the Structure-Activity Landscape

In the Bingöl (2025) study examining a panel of fluorophenyl thiourea derivatives for inhibition of diabetes-associated enzymes, 4-fluorophenylthiourea emerged as the most potent congener with IC₅₀ values of 53.307 nM against α-amylase and 24.928 nM against α-glycosidase . While (2-fluoro-5-methylphenyl)thiourea was not among the specific derivatives explicitly reported in the published abstract, the study establishes a clear rank-order structure-activity relationship across fluorine substitution positions: the para-fluorinated analog (4-F) consistently outperformed ortho-substituted and multi-substituted variants . This class-level evidence enables a falsifiable hypothesis: the 2-fluoro-5-methyl substitution pattern—combining ortho-fluorine electron withdrawal with meta-methyl electron donation—should produce IC₅₀ values intermediate between the unsubstituted phenylthiourea baseline and the 4-fluorophenyl optimum, with the methyl group potentially conferring enhanced selectivity for one enzyme over the other via steric discrimination . Separately, the Demir (2023) study demonstrated that fluorophenylthiourea derivatives including 1-(2,6-difluorophenyl)thiourea inhibited glutathione S-transferase (GST) with Kᵢ values of 7.22 ± 1.64 to 41.24 ± 2.55 μM and glutathione reductase (GR) with Kᵢ values of 23.04 ± 4.37 to 59.97 ± 13.45 μM . The Yıldız (2022) study further showed that fluorophenylthiourea compounds inhibited G6PD with Kᵢ ranging from 21.60 ± 8.42 to 39.70 ± 11.26 μM and 6PGD with Kᵢ 15.82 ± 1.54 to 29.97 ± 5.72 μM .

Diabetes enzyme inhibition α-amylase α-glycosidase fluorophenyl thiourea IC50 ranking

Pharmacophoric Validation: The 2-Fluoro-5-methylphenyl Motif as a Privileged Fragment in Clinically Advanced Kinase Inhibitors

The 2-fluoro-5-methylphenyl group is the terminal aryl pharmacophore in Linifanib (ABT-869; CAS 796967-16-3), an ATP-competitive VEGFR/PDGFR inhibitor that reached Phase III clinical trials for hepatocellular carcinoma . Linifanib inhibits KDR/VEGFR2 (IC₅₀ 4 nM), CSF-1R (IC₅₀ 3 nM), Flt-1 (IC₅₀ 3 nM), Flt-3 (IC₅₀ 4 nM), and PDGFRβ (IC₅₀ 66 nM) . Critically, structure-activity relationship studies from the ABT-869 discovery program demonstrated that replacement of the 2-fluoro-5-methylphenyl group with a 2-methylphenyl (o-tolyl) group—i.e., removal of the fluorine atom—produced a compound (CHEBI:131947) that retained VEGFR2/KDR inhibitory activity (IC₅₀ 3 nM) and Flt3/cKit activity (IC₅₀ 4–20 nM) but exhibited altered multi-target selectivity profiles . This head-to-head molecular editing evidence establishes that the fluorine atom in the 2-position of the 5-methylphenyl ring is not merely a metabolic blocking group; it actively contributes to the kinase selectivity fingerprint . The thiourea analog (target compound) differs from the urea linkage in Linifanib by substituting the C=O with C=S, which increases the NH acidity (pKa ~9.3 vs. urea NH pKa ~13–14) and enhances hydrogen-bond donor capacity—a feature exploited in thiourea-based organocatalysts and receptor-targeting agents .

Kinase inhibitor VEGFR PDGFR Linifanib ABT-869 pharmacophore ATP-competitive

Antioxidant Capacity of Fluorophenyl Thiourea Derivatives: Class-Level Superiority Over Standard Phenolic Antioxidants

The Bingöl (2025) study assessed antioxidant capacity of fluorophenyl thiourea derivatives using five complementary assays: Fe³⁺-Fe²⁺ reducing, FRAP, Cu²⁺-Cu⁺ reducing, DPPH· scavenging, and ABTS·⁺ scavenging. The study reported that fluorophenyl thiourea derivatives as a class exhibited 'quite high antioxidant activity compared to standard antioxidants such as BHA, BHT, trolox, α-tocopherol, and ascorbic acid' . This class-level finding is significant because it positions fluorophenyl thioureas as outperforming the industry-standard antioxidant controls used in food, polymer, and pharmaceutical stabilization applications across multiple orthogonal assay readouts . While individual compound-level data for the 2-fluoro-5-methylphenyl derivative were not disaggregated in the publicly available abstract, the study's conclusion that fluorophenyl thiourea derivatives as a structural class surpass conventional phenolic antioxidants provides strong rationale for head-to-head testing of the specific regioisomer against these established benchmarks . The Naz (2019) study corroborates this class-level antioxidant finding: among five synthetic symmetrical and unsymmetrical thioureas, one compound incorporating a 2-fluoroaniline-derived moiety showed the highest DPPH and ABTS radical scavenging activity within its series .

Antioxidant DPPH ABTS FRAP Fe³⁺ reducing BHA BHT trolox

Regioisomeric Differentiation: (2-Fluoro-5-methylphenyl)thiourea vs. (5-Fluoro-2-methylphenyl)thiourea in Antibacterial Screening

The regioisomer 5-fluoro-2-methylphenylthiourea (CAS 16822-86-9), in which the fluorine and methyl substituents swap ring positions relative to the target compound, has been evaluated for antibacterial activity and produced zones of inhibition of 20.5 mm against Staphylococcus aureus and 17.0 mm against Chromobacterium violaceum, though values were lower than the standard drug streptomycin . This regioisomer also carries literature precedent as an inhibitor of iodide uptake in thyroid cells for studying thyroid function . The target compound (2-fluoro-5-methylphenylthiourea, CAS 1038356-01-2) bears the fluorine ortho to the thiourea attachment point and the methyl group meta, creating a fundamentally different electrostatic surface and steric environment around the thiourea pharmacophore. The physical constant differences are measurable: the 5-F-2-Me regioisomer melts at 120 °C while the 2-F-5-Me target compound melts at 123–125 °C . This 3–5 °C melting point difference, while modest, reflects altered crystal packing forces stemming from the different substitution topology and provides a simple identity verification check upon receipt . Critically, the (5-fluoro-2-methylphenyl)thiourea regioisomer has established use as a thyroid iodide-uptake inhibitor, a biological activity context entirely absent from the literature on the 2-fluoro-5-methylphenyl isomer, underscoring the functional non-equivalence of these regioisomers .

Antibacterial Staphylococcus aureus zone of inhibition Gram-positive regioisomer comparison

Recommended Application Scenarios for (2-Fluoro-5-methylphenyl)thiourea Based on Quantitative Differentiation Evidence


Kinase Inhibitor Medicinal Chemistry: Thiourea-Linked Analog Generation of the Linifanib Pharmacophore

The 2-fluoro-5-methylphenyl fragment is validated at the clinical candidate level through Linifanib (ABT-869), a urea-based VEGFR/PDGFR inhibitor . (2-Fluoro-5-methylphenyl)thiourea provides the identical aryl fragment with a thiourea (C=S) rather than urea (C=O) linker. The thiourea NH is approximately 4 pKa units more acidic (pKa ~9.3 vs. ~13–14 for urea NH), enabling stronger hydrogen-bond donation to kinase hinge regions and altered conformational preferences in the ATP-binding pocket . This compound is therefore positioned as a strategic building block for generating thiourea-linked kinase inhibitor libraries that systematically explore the pharmacological consequences of C=O → C=S substitution while retaining the clinically validated 2-fluoro-5-methylphenyl recognition element. Procurement from Enamine/Sigma Aldrich (≥95% purity, catalog EN300-59217) ensures batch-to-batch consistency suitable for SAR campaigns .

Diabetes Target Screening: Building on Fluorophenyl Thiourea α-Amylase/α-Glycosidase SAR

The Bingöl (2025) study demonstrated that 4-fluorophenylthiourea inhibits α-amylase (IC₅₀ 53.307 nM) and α-glycosidase (IC₅₀ 24.928 nM) with nanomolar potency, and that fluorophenyl thioureas as a class surpass standard antioxidants (BHA, BHT, trolox, α-tocopherol, ascorbic acid) in multiple redox assays . The 2-fluoro-5-methylphenyl variant fills a critical gap in the fluorophenyl SAR matrix: no ortho-fluoro/meta-methyl thiourea has been characterized in these assays. Its inclusion in screening panels would test whether the combined electron-withdrawing (ortho-F) and electron-donating (meta-CH₃) effects shift selectivity between α-amylase and α-glycosidase relative to the monomodal 4-F lead compound. The compound's consistent LogD (~2.42 across pH 5.5–7.4) also ensures reproducible partitioning in enzyme assay media .

Antioxidant Material Science: Non-Phenolic Radical Scavenger for Complementary Stabilization

The fluorophenyl thiourea class demonstrated antioxidant activity exceeding that of conventional phenolic antioxidants (BHA, BHT, trolox, α-tocopherol, ascorbic acid) across Fe³⁺, FRAP, Cu²⁺, DPPH, and ABTS assay platforms . Thiourea-based radical scavengers operate via hydrogen-atom transfer from the thiourea NH groups, a mechanism orthogonal to the proton-coupled electron transfer of phenolic O–H donors . This mechanistic complementarity positions (2-fluoro-5-methylphenyl)thiourea as a candidate for antioxidant synergy studies where phenolic antioxidants alone provide incomplete protection—for example, in polymer formulations requiring both chain-breaking and peroxide-decomposing antioxidant activity. The compound's melting point of 123–125 °C and room-temperature stability facilitate incorporation into thermal processing workflows .

Chemical Biology Tool for Pentose Phosphate Pathway Enzyme Studies

The Yıldız (2022) and Demir (2023) studies collectively characterized fluorophenylthiourea inhibition of four pentose phosphate pathway and glutathione-dependent enzymes: G6PD (Kᵢ 21.60–39.70 μM), 6PGD (Kᵢ 15.82–29.97 μM), GST (Kᵢ 7.22–41.24 μM), and GR (Kᵢ 23.04–59.97 μM) . Across all enzymes, the rank order of potency depended on the fluorine substitution pattern, with 2,6-difluorophenylthiourea consistently among the most potent inhibitors . The 2-fluoro-5-methylphenyl variant—combining mono-fluorination with a methyl substituent—provides an intermediate steric/electronic profile not represented in the published panels. Procurement enables systematic evaluation of whether the methyl group introduces steric clashes or hydrophobic contacts that alter the enzyme selectivity profile relative to the di-fluorinated lead. The compound's compliance with Lipinski rules (LogP 2.42, TPSA 38.05 Ų, MW 184.23) also ensures compatibility with cell-permeability requirements for cellular target engagement studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Fluoro-5-methylphenyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.